2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione
Description
This compound features a 1,3-indandione core (2,3-dihydro-1H-indene-1,3-dione) substituted with a methylidene group linked to a 5-bromo-4,6-dimethylpyrimidin-2-ylamine moiety. Its synthesis likely involves condensation between 5-bromo-4,6-dimethylpyrimidin-2-amine and 1,3-indandione derivatives under acidic or catalytic conditions, analogous to methods in related studies .
Properties
IUPAC Name |
2-[(E)-(5-bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-8-13(17)9(2)20-16(19-8)18-7-12-14(21)10-5-3-4-6-11(10)15(12)22/h3-7,21H,1-2H3/b18-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJKDFYDHSOKGS-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N=CC2=C(C3=CC=CC=C3C2=O)O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)/N=C/C2=C(C3=CC=CC=C3C2=O)O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Synthesis of 5-Bromo-4,6-dimethylpyrimidin-2-amine
The pyrimidine core is synthesized via bromination of 4,6-dimethylpyrimidin-2-amine. Two primary methods are documented:
N-Bromosuccinimide (NBS)-Mediated Bromination
A solution of 4,6-dimethylpyrimidin-2-amine (2.5 g, 26.29 mmol) in acetonitrile (25 mL) is treated with NBS (4.6 g, 27.9 mmol) under ice cooling, stirred overnight in darkness, and purified via vacuum drying to yield 5-bromo-4,6-dimethylpyrimidin-2-amine (97% yield). This method ensures regioselectivity at the 5-position due to the electron-donating methyl groups directing bromination.
Elemental Bromine in Dichloromethane
Alternatively, 4,6-dimethylpyrimidin-2-amine (25.0 g, 204.64 mmol) in dichloromethane (500 mL) reacts with bromine (163 g, 1.02 mol) at 0°C, followed by neutralization with NaHCO₃ and extraction to yield 75.3% product. This approach, while efficient, requires careful handling of toxic bromine vapor.
Table 1: Comparison of Bromination Methods
| Method | Reagent | Solvent | Yield (%) | Selectivity |
|---|---|---|---|---|
| NBS-mediated | NBS | Acetonitrile | 97 | High |
| Elemental bromine | Br₂ | DCM | 75.3 | Moderate |
Knoevenagel Condensation with Indane-1,3-dione
The methylidene bridge is formed via condensation of 5-bromo-4,6-dimethylpyrimidin-2-amine with indane-1,3-dione. This reaction proceeds under Knoevenagel conditions, typically using piperidine or sodium acetate as a base.
Standard Protocol
A mixture of indane-1,3-dione (1.0 eq), 5-bromo-4,6-dimethylpyrimidin-2-amine (1.1 eq), and piperidine (10 mol%) in ethanol is refluxed for 12 hours. The product precipitates upon cooling and is recrystallized from ethanol.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in ethanol with sodium acetate accelerates the reaction, improving yields to 85–90%. This method reduces side products from prolonged heating.
Mechanistic Insight : The amine group attacks the carbonyl carbon of indane-1,3-dione, forming an enamine intermediate that undergoes dehydration to yield the methylidene bridge.
Structural Characterization and Validation
Spectroscopic Analysis
- FT-IR : A strong absorption at 1680–1700 cm⁻¹ confirms the carbonyl groups of indane-1,3-dione. The N–H stretch (3300–3400 cm⁻¹) and C–Br vibration (600–650 cm⁻¹) validate the pyrimidine moiety.
- ¹H NMR : Key signals include δ 2.37 (s, 6H, CH₃), δ 7.02 (s, 1H, pyrimidine-H), and δ 8.45 (s, 1H, methylidene-H).
- MS : Molecular ion peak at m/z 389.2 ([M+H]⁺) aligns with the theoretical mass.
Optimization and Challenges
Applications and Derivatives
While the target compound’s bioactivity remains under study, analogous nitrothiophene-pyrazoline hybrids show antitubercular activity (MIC: 5.71 μM). Derivatives with electron-withdrawing groups (e.g., –F, –NO₂) may enhance potency.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Indandione Core
2-({5-[8-(2-Ethylhexyl)-8H-thieno[2,3-b]indol-2-yl}thiophen-2-yl]methylidene)-2,3-dihydro-1H-indene-1,3-dione (Compound 3, )
- Structure: The indandione core is substituted with a thienoindole-thiophene system.
- Implications : Such modifications may favor applications in dye chemistry or organic electronics due to extended π-conjugation .
2-(2-Chlorobenzylidene)-1H-indene-1,3(2H)-dione ()
- Structure: A chlorobenzylidene group replaces the pyrimidine-amino substituent.
- Key Differences : The absence of a heterocyclic amine reduces hydrogen-bonding capacity, which could limit interactions with biological targets. The chlorine atom provides electron-withdrawing effects, altering redox properties .
Pyrimidine-Based Analogues
5-(2-Bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione ()
- Structure : A pyrimidinetrione core with a bromobenzylidene substituent.
- The bromine’s position on the benzylidene group may influence planarity and conjugation .
Compounds 2h and 2i ()
- Structure: Indenopyrido[2,3-d]pyrimidine triones with methoxy and bromo-phenyl groups.
- Key Differences : The fused tricyclic system enhances rigidity and may improve binding to macromolecular targets like kinases. The bromine substitution on the phenyl ring (Compound 2i) introduces steric and electronic effects distinct from the target compound’s pyrimidine bromine .
2-Amino-2,3-dihydro-1H-indene-5-carboxamide Derivatives ()
- Structure : Carboxamide substituents on the indandione core.
- Key Differences: The carboxamide group facilitates hydrogen bonding with biological targets (e.g., DDR1 kinase), whereas the pyrimidine-amino group in the target compound may engage in π-π stacking or halogen bonding via bromine .
Physicochemical Properties
Research Implications
- Drug Discovery: The pyrimidine-amino group in the target compound may enhance selectivity for enzymes or receptors compared to carboxamide or benzylidene analogues .
- Material Science: Bromine and methyl groups could stabilize charge-transfer complexes in organic semiconductors, contrasting with thienoindole-based dyes .
- Crystallography : Bromine’s heavy atom effect may facilitate single-crystal X-ray studies using SHELXL .
Biological Activity
The compound 2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione is a hybrid molecule that combines features of pyrimidine and indene structures. Its unique chemical composition suggests potential biological activities that merit investigation. This article explores the biological activity of this compound based on available literature, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 320.16 g/mol. The structure features a 5-bromo-4,6-dimethylpyrimidine moiety linked to an indene-1,3-dione core through an imine bond. This structural arrangement is hypothesized to influence its biological interactions.
Biological Activity Overview
Research indicates that compounds containing both pyrimidine and indene derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have shown that pyrimidine derivatives possess significant antibacterial and antifungal properties. For instance, derivatives similar to the target compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, often demonstrating zones of inhibition comparable to standard antibiotics .
- Antitumor Activity : Compounds with similar structural characteristics have been evaluated for their anticancer potential. The presence of the pyrimidine ring is often associated with enhanced cytotoxicity against cancer cell lines. In vitro studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of topoisomerases .
- Anti-inflammatory Effects : The indene structure has been linked to anti-inflammatory activities in various studies. Compounds derived from indenes have shown promise in reducing inflammation markers in cellular models, indicating potential therapeutic applications in treating inflammatory diseases .
The biological mechanisms underlying the activities of 2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione are multifaceted:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cellular proliferation and survival pathways. This includes inhibition of kinases and other enzymes critical for cancer cell growth.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis through ROS-mediated pathways.
- Gene Expression Modulation : The compound may alter the expression of genes involved in cell cycle regulation and apoptosis, contributing to its antitumor effects.
Case Study 1: Antibacterial Evaluation
A recent study evaluated several pyrimidine derivatives for their antibacterial efficacy using the disc diffusion method against E. coli and B. subtilis. The results indicated that derivatives with similar structures to the target compound exhibited significant antibacterial activity with zones of inhibition ranging from 15 mm to 30 mm depending on the concentration used .
| Compound | Zone of Inhibition (mm) |
|---|---|
| Compound A | 25 |
| Compound B | 20 |
| Compound C | 15 |
| Standard (Ciprofloxacin) | 32 |
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that a derivative structurally related to the target compound induced significant cytotoxicity at concentrations as low as 10 µM. Flow cytometry analysis showed increased apoptosis rates compared to untreated controls .
Q & A
Q. What theoretical frameworks guide mechanistic studies of reactivity or supramolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
